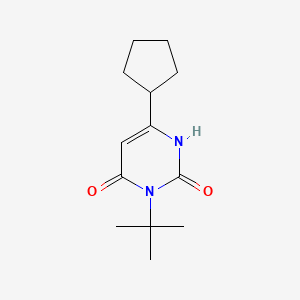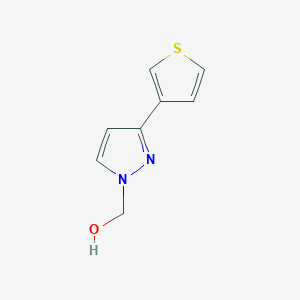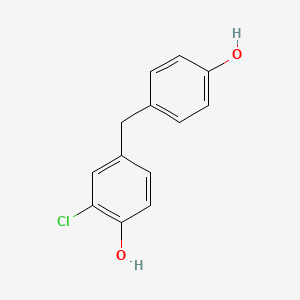
Monochloro-BPF
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monochloro-BPF, also known as monochlorinated bisphenol F, is a chemical compound derived from bisphenol F. It is a chlorinated derivative that has gained attention due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a subject of interest for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monochloro-BPF can be synthesized through the chlorination of bisphenol F. The process involves the introduction of chlorine atoms into the bisphenol F molecule under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron or aluminum chloride, and requires specific temperature and pressure conditions to ensure the selective chlorination of the bisphenol F molecule.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced reactors and continuous monitoring of reaction parameters are essential to achieve efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Monochloro-BPF undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form chlorinated quinones and other oxidation products.
Reduction: The compound can be reduced to form dechlorinated derivatives.
Substitution: this compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used in reduction reactions, often under anhydrous conditions.
Substitution: Substitution reactions may involve nucleophiles such as hydroxide ions or amines, and are conducted under varying temperature and solvent conditions.
Major Products Formed
Oxidation: Chlorinated quinones and other oxidation products.
Reduction: Dechlorinated derivatives of bisphenol F.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Monochloro-BPF has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other chlorinated compounds.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications and its effects on human health.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of monochloro-BPF involves its interaction with various molecular targets and pathways. One of the primary pathways is electrophilic substitution, where the chlorine atom in this compound is replaced by other functional groups. This reaction is facilitated by the presence of electron-donating groups in the bisphenol F molecule. Additionally, this compound can undergo electron transfer reactions, leading to the formation of radical intermediates and subsequent coupling products.
Comparación Con Compuestos Similares
Monochloro-BPF can be compared with other chlorinated bisphenols, such as:
Monochloro-BPA (Monochlorinated Bisphenol A): Similar in structure but derived from bisphenol A instead of bisphenol F.
Dichloro-BPF (Dichlorinated Bisphenol F): Contains two chlorine atoms, leading to different reactivity and applications.
Trichloro-BPF (Trichlorinated Bisphenol F):
This compound is unique due to its specific chlorination pattern and the resulting chemical properties
Propiedades
Fórmula molecular |
C13H11ClO2 |
|---|---|
Peso molecular |
234.68 g/mol |
Nombre IUPAC |
2-chloro-4-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C13H11ClO2/c14-12-8-10(3-6-13(12)16)7-9-1-4-11(15)5-2-9/h1-6,8,15-16H,7H2 |
Clave InChI |
PCRSBYPJWNNPMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CC(=C(C=C2)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N'-hydroxy-2-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetimidamide](/img/structure/B13427759.png)
![5-[(Azetidin-3-yloxy)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B13427767.png)
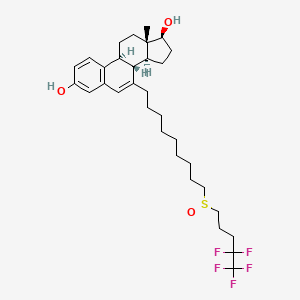

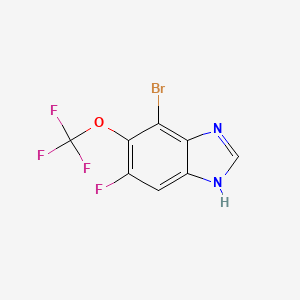
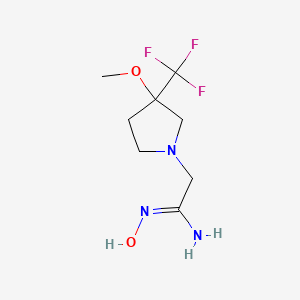
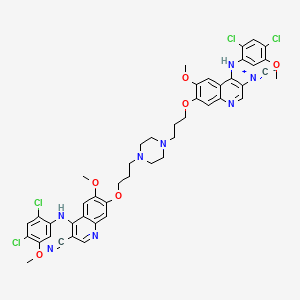
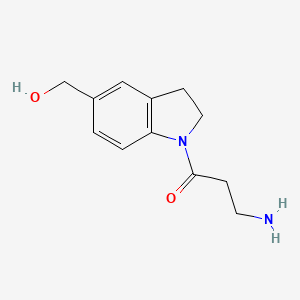

![5-benzyl-4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13427824.png)
![2-[[(3aS,4S,6R,6aR)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol](/img/structure/B13427827.png)

